REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:10][CH2:11][CH3:12])[C:5]([O:7]CC)=O)[CH3:2].[Na].C(O)(=O)C.[C:18]([O:21][CH2:22][CH3:23])(=[O:20])[CH3:19]>>[CH2:11]([O:10][CH:4]([O:3][CH2:1][CH3:2])[C:5](=[O:7])[CH2:19][C:18]([O:21][CH2:22][CH3:23])=[O:20])[CH3:12] |^1:12|
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)OCC
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
After removal of the ether from the
|
Type
|
EXTRACTION
|
Details
|
extract by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC(=O)OCC)=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |